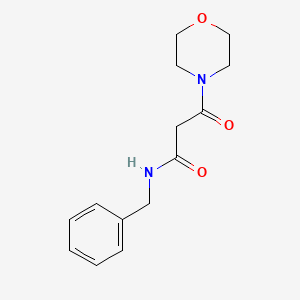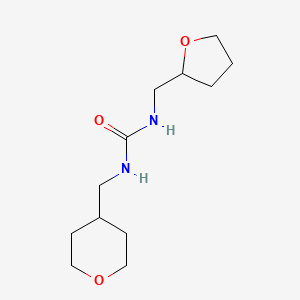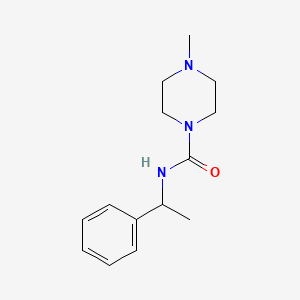
N-benzyl-3-morpholin-4-yl-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-morpholin-4-yl-3-oxopropanamide, commonly known as BMS-986, is a novel compound that has been synthesized for research purposes. It is a promising drug candidate that exhibits potential therapeutic effects in various diseases.
Wirkmechanismus
BMS-986 exerts its therapeutic effects by modulating specific signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as JAK (Janus kinase) and STAT (signal transducer and activator of transcription), which are involved in the regulation of cell proliferation, differentiation, and survival. BMS-986 also targets specific receptors such as TNF (tumor necrosis factor) and IL-6 (interleukin-6), which are involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
BMS-986 has been shown to have various biochemical and physiological effects in cells and animal models. It has been found to inhibit the proliferation and induce the apoptosis of cancer cells. BMS-986 also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, BMS-986 protects neurons from oxidative stress and apoptosis, which are implicated in the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986 has several advantages for lab experiments. It is a novel compound that exhibits promising therapeutic effects in various diseases. It has been synthesized using a simple and efficient method, and it can be easily purified by column chromatography. However, BMS-986 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profiles are not fully understood. Further studies are needed to determine the optimal dosage and administration route of BMS-986.
Zukünftige Richtungen
There are several future directions for the research on BMS-986. One direction is to investigate its potential therapeutic effects in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and toxicity profiles, and to develop more potent and selective analogs of BMS-986. Furthermore, the mechanism of action of BMS-986 needs to be further elucidated, and its interaction with other signaling pathways and receptors needs to be explored. Overall, the research on BMS-986 has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
BMS-986 is synthesized by the reaction of benzylamine, morpholine, and 3-oxo-propionic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
BMS-986 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, BMS-986 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation, BMS-986 has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, BMS-986 has been demonstrated to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
N-benzyl-3-morpholin-4-yl-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(15-11-12-4-2-1-3-5-12)10-14(18)16-6-8-19-9-7-16/h1-5H,6-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBETUQYCVMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)

![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
